molecular formula C13H12N4S B7856789 N'-anilino-N-phenyliminocarbamimidothioic acid

N'-anilino-N-phenyliminocarbamimidothioic acid

Cat. No.: B7856789
M. Wt: 256.33 g/mol
InChI Key: UOFGSWVZMUXXIY-UHFFFAOYSA-N
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Description

Compound “N'-anilino-N-phenyliminocarbamimidothioic acid” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that reacts with water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Industrial Production Methods: In industrial settings, the preparation of carbonyldiimidazole follows the same synthetic route but on a larger scale. The reaction is carefully controlled to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Carbonyldiimidazole undergoes several types of reactions, including:

    Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide.

    Substitution: It is used to convert amines into amides, carbamates, and ureas.

Common Reagents and Conditions:

    Hydrolysis: Water is used to hydrolyze carbonyldiimidazole back to imidazole and carbon dioxide.

    Amidation: Amines are used to form amides, with carbonyldiimidazole acting as the coupling agent.

    Esterification: Alcohols react with carbonyldiimidazole to form esters.

Major Products:

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate, which then reacts with amines to form the desired amide. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate, leading to the release of imidazole .

Comparison with Similar Compounds

    Phosgene: Used in the preparation of carbonyldiimidazole.

    Imidazole: A component of carbonyldiimidazole.

    N,N’-Dicyclohexylcarbodiimide: Another coupling agent used in peptide synthesis.

Uniqueness: Carbonyldiimidazole is unique due to its ability to act as both a nucleophile and a base in reactions. It is more easily handled compared to acid chlorides and avoids the use of thionyl chloride, which can cause side reactions .

Properties

IUPAC Name

N'-anilino-N-phenyliminocarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGSWVZMUXXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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